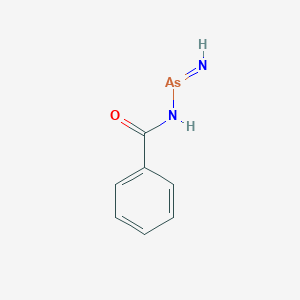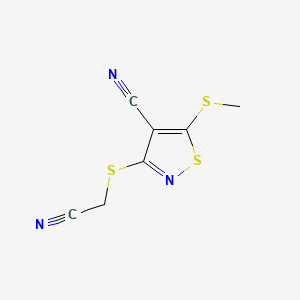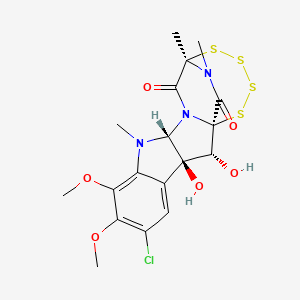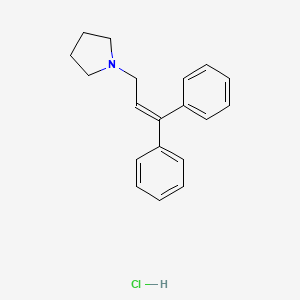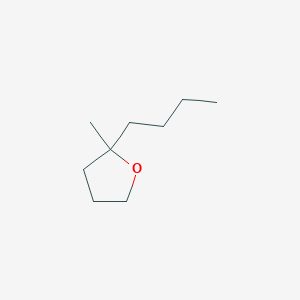
Furan, 2-butyltetrahydro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan, 2-butyltetrahydro-2-methyl- is an organic compound with the molecular formula C8H16O. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is also known by other names such as Octane, 1,4-epoxy- and 2-Butyltetrahydrofuran .
Métodos De Preparación
The synthesis of furan derivatives, including Furan, 2-butyltetrahydro-2-methyl-, can be achieved through various methods. One common approach involves the cyclization of diols and triols in the presence of gold catalysts. This reaction takes place in an aqueous medium within nanomicelles, where the hydrophobic effect drives the dehydrations . Another method involves the cycloisomerization of conjugated allenones using gold nanoparticles supported on titanium dioxide as a catalyst . Industrial production methods often utilize these catalytic processes due to their efficiency and high yield.
Análisis De Reacciones Químicas
Furan, 2-butyltetrahydro-2-methyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, acetic acid, and various bases such as triethylamine . For example, the oxidation of alkyl enol ethers to enals employs low loadings of a palladium catalyst and tolerates a diverse array of functional groups . The major products formed from these reactions are typically substituted furans and other heterocyclic compounds.
Aplicaciones Científicas De Investigación
Furan, 2-butyltetrahydro-2-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, furan derivatives are known for their antibacterial, antifungal, and antiviral properties . These compounds are also used in the development of new drugs to combat microbial resistance . In the industry, furan derivatives are utilized in the production of bio-based materials, fuels, and plastics .
Mecanismo De Acción
The mechanism of action of Furan, 2-butyltetrahydro-2-methyl- involves its interaction with various molecular targets and pathways. The presence of electron-donating substituents at the 2-position of the furan ring promotes ring-opening reactions, leading to the formation of various intermediate products . These intermediates can further react to produce final products with specific biological or chemical activities.
Comparación Con Compuestos Similares
Furan, 2-butyltetrahydro-2-methyl- can be compared with other similar compounds such as 2-Butyltetrahydrofuran, 5-sec-Butyl-2,2-dimethyltetrahydrofuran, and Perfluoro-2-butyltetrahydrofuran . While these compounds share a similar furan ring structure, their substituents and functional groups differ, leading to variations in their chemical properties and applications. For example, Perfluoro-2-butyltetrahydrofuran is known for its unique properties due to the presence of fluorine atoms, making it suitable for specific industrial applications .
Propiedades
Número CAS |
35270-62-3 |
|---|---|
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
2-butyl-2-methyloxolane |
InChI |
InChI=1S/C9H18O/c1-3-4-6-9(2)7-5-8-10-9/h3-8H2,1-2H3 |
Clave InChI |
OYMSVJQGHGHEMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


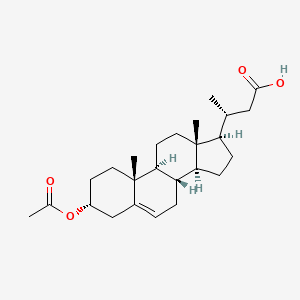
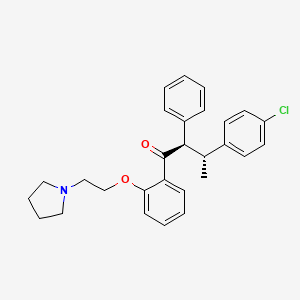
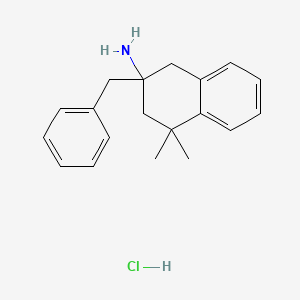
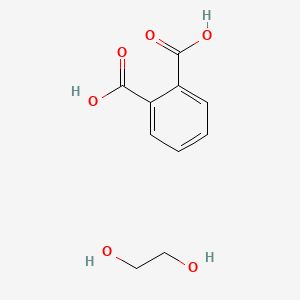
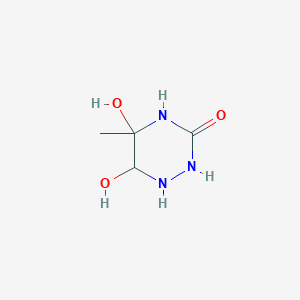
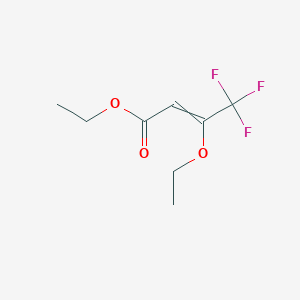
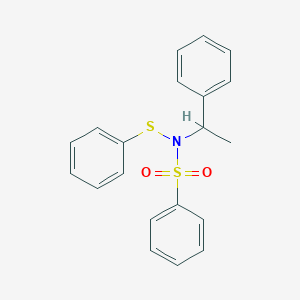
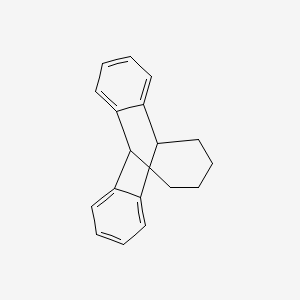
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14685865.png)
![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685881.png)
